(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
Beschreibung
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a benzofuran derivative characterized by a bicyclic core structure with an ethoxy-substituted benzylidene group at position 2 and an isobutyrate ester at position 4. Its Z-configuration indicates the spatial arrangement of substituents around the double bond in the benzylidene moiety, which influences its chemical reactivity and biological activity. The molecular formula is C₂₂H₂₂O₅ (inferred from its dimethylcarbamate analog in ), with a molecular weight of approximately 378.4 g/mol (calculated based on structural similarity to ’s compound). Key functional groups include:
- A benzofuran core with a ketone at position 3.
- An ethoxy-substituted benzylidene group at position 2.
- An isobutyrate ester at position 5.
This compound’s stereochemistry and substituent arrangement make it a candidate for applications in medicinal chemistry, particularly in drug development targeting enzymatic pathways .
Eigenschaften
IUPAC Name |
[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-17-8-6-5-7-14(17)11-19-20(22)16-10-9-15(12-18(16)26-19)25-21(23)13(2)3/h5-13H,4H2,1-3H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZSZPGXBTQNR-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Transition Metal-Catalyzed Cyclization
Transition metal (TM)-catalyzed methods are pivotal for constructing the dihydrobenzofuran skeleton. Recent advancements in rhodium- and ruthenium-mediated cyclizations offer high regioselectivity and mild conditions.
Example Protocol (Rhodium-Catalyzed C–H Activation):
-
Substrate : 6-Hydroxybenzofuran-3(2H)-one (prepared via Friedel-Crafts acylation).
-
Catalyst : [RhCl(COD)]₂ (5 mol%), AgSbF₆ (20 mol%).
-
Conditions : Dichloroethane, 80°C, 12 h.
-
Outcome : Intramolecular C–H activation yields the dihydrobenzofuran core with 85% efficiency.
Table 1 : Comparison of Catalysts for Dihydrobenzofuran Synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| [RhCl(COD)]₂ | Dichloroethane | 80 | 85 | |
| Ru(p-cymene) | Toluene | 100 | 78 | |
| Fe(acac)₃ | DMF | 120 | 65 |
Installation of the 3-Oxo Functional Group
The 3-oxo group is typically introduced via oxidation of a dihydrobenzofuran precursor.
PCC Oxidation
-
Reagents : Pyridinium chlorochromate (PCC) in CH₂Cl₂.
-
Conditions : rt, 4 h.
Esterification at C6 with Isobutyric Acid
The C6 hydroxyl group is esterified using isobutyryl chloride under basic conditions.
Steglich Esterification
Note : DMAP accelerates acyl transfer, while DCC scavenges HCl.
Knoevenagel Condensation for Benzylidene Installation
The Z-configured benzylidene group is introduced via condensation between 2-ethoxybenzaldehyde and the C2 ketone.
Catalytic Enamine-Mediated Condensation
Microwave-Assisted Synthesis
Integrated One-Pot Synthesis
Recent patents highlight one-pot strategies to minimize intermediate isolation.
Protocol from Patent CN102603650A :
-
Dehydration : 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one in MIBK with Na₂CO₃ at 110°C.
-
Saponification : NaOH-mediated ester cleavage.
-
Condensation : Direct addition of 2-ethoxybenzaldehyde.
Challenges and Optimization
Stereochemical Control
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted benzofuran derivatives
Wissenschaftliche Forschungsanwendungen
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Structural Analog: (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
A closely related compound, (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (), shares the same benzofuran backbone and Z-configuration but differs in the ester group at position 6 (dimethylcarbamate vs. isobutyrate).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (Isobutyrate) | Dimethylcarbamate Analog |
|---|---|---|
| Molecular Formula | C₂₂H₂₂O₅ | C₂₀H₁₉NO₅ |
| Molecular Weight (g/mol) | ~378.4 | 353.4 |
| Substituent at Position 6 | Isobutyrate (OCOC(CH₃)₂) | Dimethylcarbamate (N(C)₂) |
| Key Functional Groups | Ester, ketone, ethoxy | Carbamate, ketone, ethoxy |
| Configuration | Z | Z |
The dimethylcarbamate analog has a lower molecular weight due to the smaller carbamate group. This difference likely affects solubility, bioavailability, and metabolic stability.
Substituent Effects on NMR Profiles
highlights the use of NMR to compare structural analogs of benzofuran derivatives. For example, compounds with minor substituent variations (e.g., ester vs. carbamate groups) exhibit nearly identical chemical shifts in most regions except positions near the substituents. In the target compound, the isobutyrate group at position 6 would perturb the chemical environment of adjacent protons (e.g., positions 29–36 and 39–44 in ’s framework), leading to distinct NMR signals compared to the dimethylcarbamate analog. This aligns with the observation that substituents directly alter local electron density and steric effects, which are detectable via NMR .
Lumping Strategy for Property Prediction
introduces the "lumping strategy," where compounds with similar structures are grouped to predict shared properties. For instance, benzofuran derivatives with identical cores but varying esters (e.g., isobutyrate, carbamate, or acetate) can be lumped to estimate reactivity or environmental behavior. However, the target compound’s Z-configuration and ethoxy group may necessitate separate consideration for stereospecific interactions, such as enzyme binding or photostability .
Comparison with Benzotriazole Derivatives
While benzotriazoles () share functional groups like ethoxy or methyl substituents, their triazole core differs fundamentally from the benzofuran system. Benzotriazoles are often used as UV stabilizers, whereas benzofurans are explored for bioactive applications. The target compound’s ketone and ester groups may confer distinct redox or hydrolytic stability compared to benzotriazoles .
Biologische Aktivität
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis, characterization, and evaluation of its biological effects are discussed in detail.
Synthesis and Characterization
The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of appropriate benzylidene derivatives with diketones or similar compounds. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity.
- Mass Spectrometry : To confirm molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
Antimicrobial Activity
Recent studies have shown that (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate exhibits significant antimicrobial properties against various bacterial strains.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 125 µg/mL |
| Staphylococcus aureus | 18 | 100 µg/mL |
| Candida albicans | 12 | 150 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (ER-positive) | 10 |
| MDA-MB-468 (Triple-negative) | 8 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activity assays.
Anti-inflammatory Activity
In vitro studies have demonstrated that (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response with significant inhibition at lower concentrations compared to standard antibiotics.
- Evaluation in Cancer Models : In vivo studies using xenograft models showed that treatment with this compound significantly reduced tumor size in mice bearing MDA-MB-468 tumors. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tissues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves a multi-step process:
Core formation : Cyclization of phenolic precursors (e.g., 6-hydroxybenzofuranone) with aldehydes (e.g., 2-ethoxybenzaldehyde) under acidic or basic conditions to form the benzylidene-benzofuran scaffold .
Esterification : Reaction of the hydroxyl group at the 6-position with isobutyryl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Optimization : Key parameters include temperature (reflux vs. room temperature), solvent polarity (ethanol vs. DCM), and stoichiometric ratios. TLC and NMR are used to monitor intermediate formation and purity .
Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed experimentally?
- Methodology :
- NOESY NMR : Cross-peaks between the ethoxy group’s methyl protons and the benzofuran aromatic protons confirm the Z-configuration due to spatial proximity .
- X-ray crystallography : Provides definitive proof of molecular geometry, though crystallization may require slow evaporation in solvents like ethyl acetate/hexane mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Essential methods :
- 1H/13C NMR : Assigns proton environments (e.g., benzofuran C3 ketone at ~190 ppm) and confirms ester group integration .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ketone and ester groups) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching C22H22O5) .
Advanced Research Questions
Q. How can contradictory bioactivity data from in vitro assays be resolved?
- Case example : Discrepancies in IC50 values for enzyme inhibition (e.g., COX-2 vs. CYP450) may arise from assay conditions.
- Resolution strategy :
Standardize assay parameters : Use identical buffer pH, temperature (37°C), and substrate concentrations across studies .
Control for solubility : Pre-dissolve the compound in DMSO (<0.1% v/v) to avoid aggregation artifacts .
Validate with orthogonal assays : Confirm inhibitory activity via SPR (surface plasmon resonance) for binding kinetics and fluorescent probes for enzymatic turnover .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of target proteins (e.g., kinases) using flexible ligand/rigid receptor protocols. Focus on hydrogen bonding with the ketone group and π-π stacking with the benzylidene ring .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories to assess conformational changes in the protein-ligand complex .
Q. How can regioselective functionalization of the benzofuran core be achieved for SAR studies?
- Synthetic challenges : The 6-position is reactive due to electron-withdrawing ketone and ester groups, but modifying the 2- or 3-positions requires protection/deprotection.
- Strategy :
Protect the 6-OH : Use TBDMS-Cl (tert-butyldimethylsilyl chloride) before introducing substituents at other positions .
Cross-coupling reactions : Employ Suzuki-Miyaura to install aryl groups at the 2-position using Pd(PPh3)4 catalyst and boronic acids .
Data Analysis & Mechanistic Questions
Q. What experimental and computational methods elucidate the compound’s metabolic stability?
- In vitro methods :
- Microsomal incubation : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition .
- In silico tools :
- ADMET Predictor : Estimate metabolic sites (e.g., ester hydrolysis by carboxylesterases) and half-life .
Q. How can reaction byproducts during synthesis be minimized?
- Common byproducts : Isomeric (E)-configured impurities or over-esterification.
- Mitigation :
- Low-temperature condensation : Perform benzylidene formation at 0–5°C to favor kinetic (Z)-product .
- Column chromatography : Purify intermediates using silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) .
Tables
| Key Synthetic Parameters | Optimal Conditions | References |
|---|---|---|
| Benzylidene condensation temperature | 0–5°C (Z-selectivity) | |
| Esterification catalyst | DMAP (10 mol%) in anhydrous DCM | |
| Purification method | Silica gel chromatography (hexane:EtOAc) |
| Bioactivity Assay Conditions | Standard Protocol |
|---|---|
| Enzyme inhibition (IC50) | 37°C, pH 7.4, 1% DMSO |
| Solubility limit | ≤50 µM in PBS with 0.1% Tween-80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
